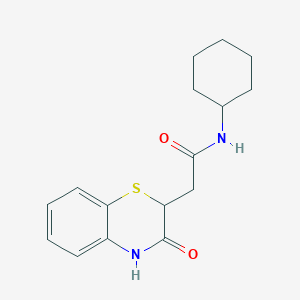![molecular formula C28H19N5O B431345 4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B431345.png)
4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile is a complex organic compound that features a benzotriazole moiety and a biphenyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile typically involves multiple steps:
Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Biphenyl Ether Formation: The biphenyl ether group is formed by coupling a biphenyl derivative with an appropriate phenol under basic conditions.
Final Coupling: The benzotriazole and biphenyl ether intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, potentially inhibiting enzymes or other proteins. The biphenyl ether group can enhance the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile: Shares the benzotriazole and phthalonitrile moieties but lacks the biphenyl ether group.
4-(1H-1,2,3-benzotriazol-1-yl)-1-methyl-4-piperidinol: Contains a benzotriazole moiety but differs in the rest of the structure.
Uniqueness
The presence of both the benzotriazole and biphenyl ether groups in 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(3,4’-dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile makes it unique
特性
分子式 |
C28H19N5O |
|---|---|
分子量 |
441.5g/mol |
IUPAC名 |
4-(benzotriazol-1-yl)-5-[2-methyl-4-(4-methylphenyl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H19N5O/c1-18-7-9-20(10-8-18)21-11-12-27(19(2)13-21)34-28-15-23(17-30)22(16-29)14-26(28)33-25-6-4-3-5-24(25)31-32-33/h3-15H,1-2H3 |
InChIキー |
LYFGHANZXFBDFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(butylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431264.png)
![Ethyl 5-[(mesitylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B431265.png)
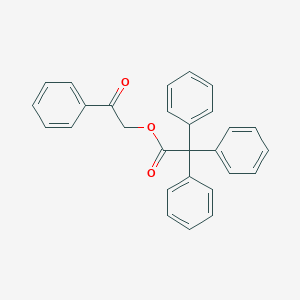
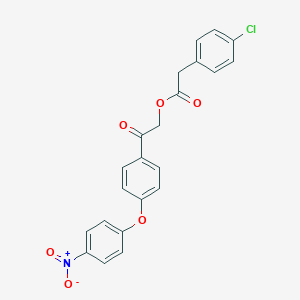

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B431273.png)

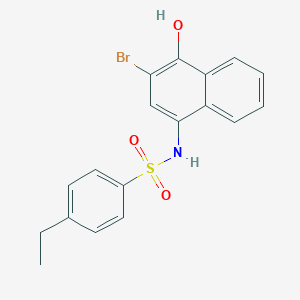
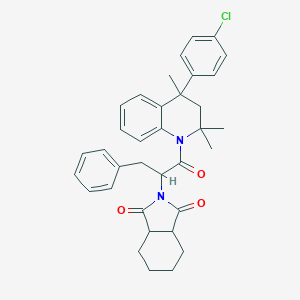
![4-(Benzyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B431281.png)
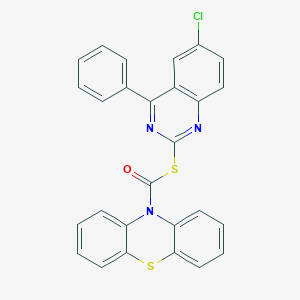

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B431284.png)
